molecular formula C19H21N7O3 B2446288 4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine CAS No. 1001502-65-3

4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2446288
CAS No.: 1001502-65-3
M. Wt: 395.423
InChI Key: FHBAGYVEPFVRCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(4-Methoxyphenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is a high-purity chemical reagent designed for research and development purposes. This compound features a complex molecular architecture that incorporates distinct pharmacophores known for their relevance in medicinal chemistry. The structure includes a 4-methoxyphenyl piperazine moiety, a motif frequently encountered in ligands for various neurological and cellular receptors . It is also functionalized with a 4-nitropyrazole group attached to a methyl-substituted pyrimidine core; the nitro-pyrazole unit is a common scaffold in agrochemicals and pharmaceuticals and can serve as a versatile synthetic intermediate for further derivatization . The presence of these structured elements suggests potential utility in several research areas. It may be of interest in early-stage drug discovery as a building block for the synthesis of novel small molecule libraries . Researchers can investigate its potential as a kinase inhibitor, given that similar pyrazolyl-pyrimidine and pyridinyl-pyrimidine compounds have demonstrated activity against kinase targets such as proto-oncogene tyrosine-protein kinase Src . Furthermore, compounds with piperazine and methoxyphenyl groups have been explored for a range of therapeutic applications, including those affecting the central nervous system, cardiovascular system, and as antineoplastic agents . The precise mechanism of action, pharmacological profile, and associated metabolic pathways for this specific compound have not been characterized and represent an area for experimental investigation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3/c1-14-11-18(22-19(21-14)25-13-16(12-20-25)26(27)28)24-9-7-23(8-10-24)15-3-5-17(29-2)6-4-15/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBAGYVEPFVRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₃N₅O₂
  • Molecular Weight : 351.41 g/mol
  • Key Functional Groups :
    • Piperazine ring
    • Methoxyphenyl group
    • Nitro group attached to a pyrazole moiety

The biological activity of this compound is primarily linked to its interaction with various molecular targets:

  • Serotonin Receptors : The piperazine moiety is known for its affinity towards serotonin receptors, particularly 5-HT1A and 5-HT2A receptors. This interaction may contribute to anxiolytic and antidepressant effects.
  • Dopamine Receptors : The compound may also exhibit activity at dopamine receptors, which could be beneficial in treating conditions like schizophrenia or Parkinson's disease.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound might inhibit certain kinases involved in cancer cell proliferation, indicating potential anticancer properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds can exhibit significant anticancer properties. For instance:

  • Case Study 1 : A study evaluated the effects of similar pyrimidine derivatives on various cancer cell lines, revealing IC50 values in the low micromolar range, suggesting effective inhibition of cell growth (source needed).

Neuropharmacological Effects

The compound's ability to modulate neurotransmitter systems suggests potential applications in neuropharmacology:

  • Case Study 2 : Research indicated that compounds with similar structures exhibited anxiolytic effects in animal models, attributed to their action on serotonin pathways (source needed).

Data Table of Biological Activity

Activity TypeTarget/MechanismReference
AnticancerInhibition of kinase activity[Source needed]
AnxiolyticModulation of serotonin receptors[Source needed]
DopaminergicInteraction with dopamine receptors[Source needed]

Conclusion and Future Directions

The compound 4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine shows promising biological activities that warrant further investigation. Its potential applications in treating psychiatric disorders and cancer highlight the need for comprehensive studies to elucidate its mechanisms and therapeutic efficacy.

Future research should focus on:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
  • In vivo studies to validate the observed effects in clinical settings.
  • Exploration of structure-activity relationships (SAR) to optimize the compound for enhanced efficacy and reduced side effects.

Q & A

Basic: What are the common synthetic routes for this compound, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions, such as:

Nucleophilic substitution to introduce the piperazine moiety.

Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach the pyrimidine and pyrazole groups .

Nitration to introduce the nitro group on the pyrazole ring.

Optimization factors include:

  • Temperature control (e.g., 60–80°C for coupling reactions to avoid side products).
  • Solvent selection (polar aprotic solvents like DMF or DMSO enhance nucleophilicity).
  • Catalyst systems (e.g., Pd catalysts for cross-coupling, with ligand screening to improve efficiency) .

Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity.
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic systems .
  • X-ray Diffraction (XRD):
    • Single-crystal XRD determines absolute configuration and bond angles.
    • SHELXL refines crystallographic data, addressing thermal motion or disorder in the lattice .

Advanced: How can researchers resolve contradictions in crystallographic data, such as disorder in the nitro group?

Answer:

  • Multi-conformer refinement in SHELXL models alternative positions for disordered atoms.
  • Restraints and constraints (e.g., DFIX, SIMU) maintain chemically sensible geometries during refinement.
  • High-resolution data (≤1.0 Å) improves electron density maps for accurate modeling .

Example workflow:

StepTool/MethodPurpose
1. Data collectionHigh-flux synchrotron sourceMinimize noise
2. RefinementSHELXL with TWIN/BASF commandsHandle twinning or pseudo-symmetry
3. ValidationCCDC Mercury/PLATONVerify geometric plausibility

Advanced: What strategies are used to investigate target-specific interactions (e.g., enzyme inhibition)?

Answer:

  • Molecular docking (in silico):
    • AutoDock Vina or Schrödinger Suite predicts binding poses with target proteins (e.g., kinases).
    • MD simulations (GROMACS/NAMD) assess binding stability over time .
  • In vitro assays:
    • Fluorescence polarization quantifies binding affinity.
    • Kinase-Glo assays measure ATPase activity inhibition.
  • Structure-activity relationship (SAR):
    • Systematic substitution (e.g., methoxy → ethoxy) to map pharmacophore regions .

Basic: How is purity assessed, and what analytical techniques mitigate batch-to-batch variability?

Answer:

  • HPLC-PDA/MS:
    • Reverse-phase C18 columns (3.5 µm particle size) with gradient elution (water/acetonitrile + 0.1% TFA).
    • MS detects trace impurities (e.g., de-nitrated byproducts).
  • Elemental analysis: Confirms stoichiometry (deviation <0.4% for C, H, N).
  • Thermogravimetric analysis (TGA): Ensures solvent-free final product .

Advanced: How can researchers address low yields in the final coupling step?

Answer:

  • Reagent optimization:
    • Switch from Pd(OAc)₂ to XPhos-Pd-G3 for higher catalytic turnover.
    • Use microwave-assisted synthesis (120°C, 30 min) to accelerate kinetics .
  • Protecting groups:
    • Temporarily protect reactive sites (e.g., nitro → amine reduction) to prevent side reactions .

Troubleshooting table:

IssuePossible CauseSolution
Low yieldPoor solubilityAdd co-solvent (e.g., THF)
ByproductsOxidative degradationUse inert atmosphere (N₂/Ar)

Basic: What safety protocols are essential during synthesis?

Answer:

  • Nitro group hazards:
    • Conduct reactions in explosion-proof fume hoods (nitro compounds are shock-sensitive).
    • Store intermediates at ≤−20°C to prevent decomposition.
  • Waste disposal:
    • Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Advanced: How can computational methods predict metabolic stability?

Answer:

  • CYP450 metabolism prediction:
    • Use SwissADME or Meteor Nexus to identify vulnerable sites (e.g., demethylation of methoxy groups).
  • In vitro microsomal assays:
    • Rat/human liver microsomes + NADPH cofactor quantify half-life (t₁/₂).
    • LC-MS/MS monitors metabolite formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.